1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine
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Description
1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H21ClN6O3S and its molecular weight is 448.93. The purity is usually 95%.
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Biological Activity
The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine (CAS Number: 60893-38-1) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H14ClN5O2S with a molecular weight of approximately 282.743 g/mol . The structure includes a piperazine ring substituted with both a chlorophenyl sulfonyl group and a methoxyphenyl tetrazole moiety, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. One study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other bacterial strains . The structure-activity relationship (SAR) indicates that modifications in the phenyl groups can enhance antibacterial efficacy.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Moderate |
Compound B | Bacillus subtilis | Strong |
Compound C | Escherichia coli | Weak |
Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against urease , an enzyme implicated in various pathological conditions, including urinary tract infections . Additionally, some derivatives have been identified as potent inhibitors of acetylcholinesterase , which is crucial for neuropharmacological applications .
Table 2: Enzyme Inhibition Potency
Compound Name | Enzyme Target | IC50 Value (µM) |
---|---|---|
Compound E | Acetylcholinesterase | 2.14±0.003 |
Compound F | Urease | 0.63±0.001 |
The mechanism by which these compounds exert their biological effects is primarily through interaction with specific enzymes and bacterial targets. Docking studies have elucidated that the sulfonamide moiety plays a significant role in binding to active sites of target enzymes, while the piperazine ring enhances solubility and bioavailability .
Case Studies
A series of synthesized compounds based on the core structure of this compound were subjected to in vitro testing. Results indicated that structural modifications could lead to enhanced antibacterial and enzyme inhibitory activities, suggesting a promising avenue for drug development.
Study Example
In one notable study, researchers synthesized multiple derivatives and tested their efficacy against various bacterial strains. The findings indicated that certain modifications significantly increased potency against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-29-17-6-4-16(5-7-17)26-19(21-22-23-26)14-24-10-12-25(13-11-24)30(27,28)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVPEMTKGGORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.